Methyl 2-chloro-5-nitronicotinate
Overview
Description
Methyl 2-chloro-5-nitronicotinate is an organic compound with the molecular formula C7H5ClN2O4 and a molecular weight of 216.58 g/mol . It is a derivative of nicotinic acid, featuring a chlorine atom at the 2-position and a nitro group at the 5-position on the pyridine ring, with a methyl ester functional group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-chloro-5-nitronicotinate is a complex compound with potential biochemical applications
Mode of Action
It is known that the compound is a methyl ester of niacin , which suggests it may share some properties with niacin and its derivatives. Niacin and its derivatives are known to act as peripheral vasodilators . .
Biochemical Pathways
Given its structural similarity to niacin, it may be involved in similar biochemical pathways, such as those involved in energy metabolism . .
Biochemical Analysis
Biochemical Properties
Methyl 2-chloro-5-nitronicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile . It also interacts with enzymes involved in ester hydrolysis, leading to the formation of nicotinic acid and methanol . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes involved in ester hydrolysis can lead to changes in metabolic flux and metabolite levels . Additionally, its role as an electrophile in nucleophilic substitution reactions can impact cellular processes at the molecular level .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound’s electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound’s role in ester hydrolysis can result in changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is stable under certain conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term effects observed in in vitro or in vivo studies include alterations in metabolic pathways and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage considerations in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that mediate ester hydrolysis, leading to the formation of nicotinic acid and methanol . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and function .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding the compound’s effects on cellular processes and its overall biochemical activity .
Preparation Methods
The synthesis of Methyl 2-chloro-5-nitronicotinate typically involves the nitration of 2-chloronicotinic acid followed by esterification. One common method includes the reaction of 2-chloronicotinic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 2-chloro-5-nitronicotinic acid is then esterified using methanol and a catalyst like sulfuric acid to form this compound .
Chemical Reactions Analysis
Methyl 2-chloro-5-nitronicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Comparison with Similar Compounds
Methyl 2-chloro-5-nitronicotinate can be compared with other similar compounds such as:
- Methyl 2-chloro-6-formylnicotinate
- Methyl 2-chloro-5-fluoronicotinate
- Methyl 2-chloro-5-methylnicotinate
- Methyl 2-chloro-5-(trifluoromethyl)nicotinate
These compounds share the core structure of nicotinic acid derivatives but differ in the substituents on the pyridine ring, which can significantly affect their chemical properties and applications .
Properties
IUPAC Name |
methyl 2-chloro-5-nitropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSMDDVNXJKYRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596505 | |
Record name | Methyl 2-chloro-5-nitropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190271-88-6 | |
Record name | Methyl 2-chloro-5-nitropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-nitronicotinic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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